molecular formula C22H29N3O B5469335 2-[4-(2-methylbenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide

2-[4-(2-methylbenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide

Cat. No.: B5469335
M. Wt: 351.5 g/mol
InChI Key: GXBHMGGFRUXOSH-UHFFFAOYSA-N
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Description

2-[4-(2-methylbenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylbenzyl group and an acetamide moiety linked to a phenylethyl group. It is of interest in various fields of research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methylbenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Substitution with 2-Methylbenzyl Group: The piperazine intermediate is then reacted with 2-methylbenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the 2-methylbenzyl group.

    Acetamide Formation: The final step involves the reaction of the substituted piperazine with 1-phenylethylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methylbenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the acetamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a modulator of biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its activity as a central nervous system agent and its potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(2-methylbenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes, in the body. The compound may act as an agonist or antagonist at these targets, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A piperazine derivative used as an antidepressant.

    Naftopidil: A piperazine-based alpha1-adrenergic receptor antagonist.

    Urapidil: Another piperazine-based alpha1-adrenergic receptor antagonist.

Uniqueness

2-[4-(2-methylbenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both a 2-methylbenzyl group and an acetamide moiety. This unique structure may confer distinct pharmacological properties and potential therapeutic applications compared to other similar compounds.

Properties

IUPAC Name

2-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-N-(1-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-18-8-6-7-11-21(18)16-24-12-14-25(15-13-24)17-22(26)23-19(2)20-9-4-3-5-10-20/h3-11,19H,12-17H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBHMGGFRUXOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198187
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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